(2S)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-amine
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Overview
Description
(2S)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-amine is a fluorinated amine compound characterized by its unique structure, which includes three fluorine atoms and three methyl groups attached to a butan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-amine typically involves the introduction of fluorine atoms into the molecular structure. One common method is the fluorination of a suitable precursor, such as 2,3,3-trimethylbutan-1-amine, using a fluorinating agent like trifluoromethyl iodide (CF3I) under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate (K2CO3), and a solvent like acetonitrile (CH3CN) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or sodium methoxide (NaOCH3).
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of azides or methoxy derivatives.
Scientific Research Applications
(2S)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Medicine: Investigated for its potential use in drug design and development, particularly in the creation of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism by which (2S)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-amine exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable tool in drug design.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Amino-4,4,4-trifluorobutan-1-ol: Similar structure but with a hydroxyl group instead of additional methyl groups.
(2S)-2,2,2-Trifluoroethylamine: Contains fewer carbon atoms and lacks the additional methyl groups.
Uniqueness
(2S)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-amine is unique due to its combination of three fluorine atoms and three methyl groups, which confer distinct chemical and physical properties. This unique structure can lead to enhanced reactivity, stability, and potential biological activity compared to other similar compounds.
Properties
IUPAC Name |
(2S)-4,4,4-trifluoro-2,3,3-trimethylbutan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14F3N/c1-5(4-11)6(2,3)7(8,9)10/h5H,4,11H2,1-3H3/t5-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKALNCCTKPXSN-RXMQYKEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C(C)(C)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C(C)(C)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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